

Peptide Histidine Isoleucine (PHI): A Technical Overview of its Sequence, Function, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

Peptide Histidine Isoleucine (PHI) and its human analogue, Peptide Histidine Methionine (PHM), are 27-amino acid peptides belonging to the secretin/glucagon superfamily. These peptides play crucial roles in a variety of physiological processes, including neuroendocrine regulation, gastrointestinal function, and cell proliferation. This technical guide provides a comprehensive overview of the amino acid sequence of PHI/PHM across different species, its interaction with specific receptors, the downstream signaling pathways it activates, and detailed protocols for its study. All quantitative data are presented in structured tables, and key biological and experimental processes are visualized using diagrams in the DOT language.

Amino Acid Sequence of Peptide Histidine Isoleucine (PHI) and its Analogs

PHI is a 27-amino acid peptide with a histidine residue at the N-terminus and an isoleucine residue at the C-terminus.[1] The human equivalent, PHM, differs slightly in its amino acid composition, most notably with a methionine residue replacing isoleucine at the C-terminus.[2] The sequences of PHI/PHM from several species are highly conserved, indicating their evolutionary importance.



Comparative Amino Acid Sequences

The following table summarizes the amino acid sequences of PHI and its orthologs in various species. The single-letter and three-letter codes for amino acids are used for clarity.



Species	Peptide	One-Letter Code Sequence	Three-Letter Code Sequence
Human	РНМ	HADGVFTSDFSKLLG QLSAKKYLESLM- NH2	His-Ala-Asp-Gly-Val- Phe-Thr-Ser-Asp-Phe- Ser-Lys-Leu-Leu-Gly- Gln-Leu-Ser-Ala-Lys- Lys-Tyr-Leu-Glu-Ser- Leu-Met-NH2
Porcine	PHI	HADGVFTSDFSRLL GQLSAKKYLESLI- NH2	His-Ala-Asp-Gly-Val- Phe-Thr-Ser-Asp-Phe- Ser-Arg-Leu-Leu-Gly- Gln-Leu-Ser-Ala-Lys- Lys-Tyr-Leu-Glu-Ser- Leu-Ile-NH2
Bovine	PHI	HADGVFTSDYSRLL GQLSAKKYLESLI- NH2	His-Ala-Asp-Gly-Val- Phe-Thr-Ser-Asp-Tyr- Ser-Arg-Leu-Leu-Gly- Gln-Leu-Ser-Ala-Lys- Lys-Tyr-Leu-Glu-Ser- Leu-Ile-NH2
Rat	PHI	HADGVFTSDYSRLL GQI SAKKYLESLI- NH2	His-Ala-Asp-Gly-Val- Phe-Thr-Ser-Asp-Tyr- Ser-Arg-Leu-Leu-Gly- Gln-Ile-Ser-Ala-Lys- Lys-Tyr-Leu-Glu-Ser- Leu-Ile-NH2
Mouse	PHI	HADGVFTSDYSRLL GQI SAKKYLESLI- NH2	His-Ala-Asp-Gly-Val- Phe-Thr-Ser-Asp-Tyr- Ser-Arg-Leu-Leu-Gly- Gln-Ile-Ser-Ala-Lys- Lys-Tyr-Leu-Glu-Ser- Leu-Ile-NH2



Receptor Binding and Affinity

PHI and PHM exert their biological effects by binding to two subtypes of Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2.[3][4] These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central nervous system and peripheral tissues.[3] While PHI/PHM can bind to both receptors, they generally exhibit a lower binding affinity compared to VIP.

Quantitative Binding Data

The following table summarizes the binding affinities (Kd) of PHI for its receptors in rat liver membranes.

Ligand	Receptor	Kd (pM) - High	Kd (pM) - Low
	Preparation	Affinity Site	Affinity Site
[¹²⁵ I]PHI	Rat Liver Membranes	27	512

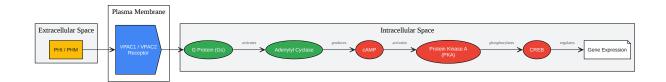
Data from Paul, S., et al. (1987). High affinity peptide histidine isoleucine-preferring receptors in rat liver. Life Sciences, 41(20), 2373-2380.

Signaling Pathways

Upon binding to VPAC1 or VPAC2 receptors, PHI/PHM initiates a cascade of intracellular events primarily through the activation of the adenylyl cyclase signaling pathway. This leads to an increase in intracellular cyclic AMP (camp) levels, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the regulation of gene expression and subsequent physiological responses.

PHI/PHM Signaling Pathway Diagram





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Caption: PHI/PHM signaling pathway via VPAC receptors.

Experimental Protocols

The study of PHI/PHM often involves techniques such as radioimmunoassay (RIA) to quantify peptide levels and receptor binding assays to characterize ligand-receptor interactions.

Radioimmunoassay (RIA) for PHI

This protocol provides a general framework for a competitive RIA to measure PHI concentrations in plasma.

Materials:

- PHI standard
- Rabbit anti-PHI antibody
- 125I-labeled PHI (tracer)
- Goat anti-rabbit secondary antibody
- Normal rabbit serum (NRS)
- Assay buffer (e.g., phosphate buffer with 0.5% BSA)



Plasma samples

Procedure:

- Standard Curve Preparation: Prepare serial dilutions of the PHI standard in assay buffer to create a standard curve (e.g., 10-1280 pg/ml).
- Assay Setup: In duplicate tubes, add:
 - 100 μl of standard or unknown sample.
 - 100 μl of diluted primary antibody.
 - Vortex and incubate for 16-24 hours at 4°C.
- Tracer Addition: Add 100 μ l of ¹²⁵I-PHI (e.g., 8,000-10,000 cpm) to each tube.
- Incubation: Vortex and incubate for another 16-24 hours at 4°C.
- Precipitation: Add 100 μ l of goat anti-rabbit secondary antibody and 100 μ l of NRS to each tube (except total counts).
- Incubation: Vortex and incubate for 2 hours at 4°C.
- Centrifugation: Centrifuge at 3,000 rpm for 20 minutes at 4°C.
- Aspiration: Carefully aspirate the supernatant.
- Counting: Measure the radioactivity of the pellet in a gamma counter.
- Data Analysis: Plot the percentage of bound tracer versus the concentration of the standard to generate a standard curve. Determine the concentration of PHI in the unknown samples by interpolation from the standard curve.

Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of PHI for its receptors on cell membranes.



Materials:

- Cell membranes expressing VPAC receptors (e.g., from rat liver).
- 125I-labeled PHI (radioligand).
- Unlabeled PHI (competitor).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold binding buffer).
- Glass fiber filters.
- Scintillation fluid.

Procedure:

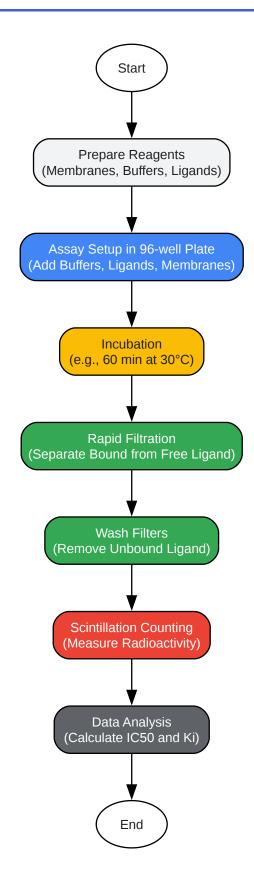
- Assay Setup: In a 96-well plate, add in the following order:
 - \circ 50 μ l of binding buffer (for total binding) or a high concentration of unlabeled PHI (for non-specific binding).
 - 50 μl of a range of concentrations of unlabeled PHI (for competition curve).
 - 50 μl of ¹²⁵I-PHI at a concentration near its Kd.
 - 150 μl of the cell membrane preparation.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
- Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.



• Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram





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Caption: Workflow for a receptor binding assay.



Physiological Functions and Therapeutic Potential

PHI/PHM are involved in a wide range of physiological functions. In the gastrointestinal tract, they regulate secretion and motility. In the central nervous system, they act as neurotransmitters or neuromodulators. PHM has also been shown to stimulate the release of prolactin in humans. Given their diverse roles, there is growing interest in the therapeutic potential of targeting PHI/PHM and their receptors for conditions such as neurodegenerative diseases and certain cancers.

Conclusion

Peptide Histidine Isoleucine and its human counterpart, Peptide Histidine Methionine, are pleiotropic peptides with significant physiological roles mediated through their interaction with VPAC receptors. A thorough understanding of their amino acid sequence, receptor binding characteristics, and signaling pathways is crucial for advancing research and developing novel therapeutic strategies. The experimental protocols provided in this guide offer a foundation for the quantitative analysis of these important peptides.

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- To cite this document: BenchChem. [Peptide Histidine Isoleucine (PHI): A Technical Overview of its Sequence, Function, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591597#peptide-histidine-isoleucine-amino-acid-sequence]



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